molecular formula C21H24N4O3 B2671232 1-(6-cyclopropylpyridazin-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide CAS No. 2097901-36-3

1-(6-cyclopropylpyridazin-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide

Cat. No.: B2671232
CAS No.: 2097901-36-3
M. Wt: 380.448
InChI Key: CRQFTQGOFBYZCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-cyclopropylpyridazin-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H24N4O3 and its molecular weight is 380.448. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structure-Activity Relationships

  • Quinolone Antibacterial Agents : Research shows the synthesis of quinolone and naphthyridine carboxylic acids, including variations with piperazinyl side chains, indicating their potential as antibacterial agents. The side chains and C-8 substituents significantly influence antibacterial activity against Gram-negative organisms (Sánchez et al., 1988).

  • Antipsychotic Agent Analogues : Heterocyclic analogues of 1192U90, including carboxamides with piperazine derivatives, were synthesized and evaluated as potential antipsychotic agents. They demonstrated notable in vivo activities and reduced extrapyramidal side effects (Norman et al., 1996).

  • CGRP Receptor Inhibitor Synthesis : A potent CGRP receptor antagonist was synthesized, demonstrating an economical and stereoselective process. This research underscores the relevance of piperidine-1-carboxamide derivatives in medicinal chemistry (Cann et al., 2012).

  • Analogues of Pharmaceutical Compounds : Research into 6-Piperidino-3-azabicyclohexane-6-carboxamide diastereomers, analogues of a pharmaceutical building block, revealed different affinities to the opiate-μ receptor. This study highlights the significance of piperidino-cyclopiperidinecarboxamides in pharmaceutical research (Vilsmaier et al., 1996).

  • Farnesyl Protein Transferase Inhibitors : The synthesis of piperazine derivatives as FPT inhibitors shows the exploration of SAR in this series. Such research is pivotal in developing new compounds with improved pharmacokinetics and antitumor efficacy (Mallams et al., 1998).

Biological Activities and Applications

  • Sodium Channel Blockers : Constrained analogues of tocainide, including piperidine-3-carboxamide, were synthesized as skeletal muscle sodium channel blockers. They exhibited increased potency and use-dependent block compared to tocainide (Catalano et al., 2008).

  • Antibacterial and Antifungal Agents : Several studies report the synthesis of carboxamide derivatives and their evaluation as potent antibacterial and antifungal agents. This includes novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives with significant antimicrobial activity (Babu et al., 2015).

Properties

IUPAC Name

1-(6-cyclopropylpyridazin-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c26-21(22-16-3-5-18-19(13-16)28-12-11-27-18)15-7-9-25(10-8-15)20-6-4-17(23-24-20)14-1-2-14/h3-6,13-15H,1-2,7-12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQFTQGOFBYZCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.